4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
The compound demonstrates significant applications in metabolism and pharmacokinetics studies, emphasizing its role in understanding drug disposition and metabolic pathways. In a study focused on SB-649868, a novel orexin 1 and 2 receptor antagonist, the disposition of [14C]SB-649868 was determined in humans, highlighting the compound's metabolism and elimination patterns. This study sheds light on the metabolic processes involving similar compounds, detailing that elimination occurs predominantly via feces, with a minor portion through urine, and identifies principal circulating components and metabolites in plasma (Renzulli et al., 2011).
Drug Metabolism
Another application involves the study of drug metabolism, as seen in venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) inhibitor. The research explored venetoclax's absorption, metabolism, and excretion in humans, indicating that it is predominantly cleared by hepatic metabolism. The findings contribute to understanding the biotransformation of similar benzamide derivatives, with the primary metabolic pathway involving oxidation followed by sulfation or nitro reduction. This research is pivotal in designing drugs with optimized pharmacokinetic properties (Liu et al., 2017).
Clinical Trials and Therapeutic Applications
Clinical trials and therapeutic applications represent another critical area of research for such compounds. For instance, CI-921 (NSC 343499), an amsacrine analogue and topoisomerase II poison, was evaluated in a phase II study for non-small cell lung cancer (NSCLC). This study provides insights into the therapeutic potential and side effects of compounds with similar structures, contributing to the development of new cancer treatments (Harvey et al., 1991).
Pharmacokinetic Studies
Pharmacokinetic studies further elucidate the absorption, distribution, metabolism, and excretion (ADME) of such compounds, which is essential for drug development. For example, the pharmacokinetics of nicardipine hydrochloride, a vasodilator, were studied across various species, including humans. These studies help predict the behavior of similar compounds in different biological systems, facilitating the dosage and administration guidelines for new drugs (Higuchi & Shiobara, 1980).
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S2/c1-17-14-18(2)16-30(15-17)37(34,35)23-8-4-20(5-9-23)24(31)28-21-6-10-22(11-7-21)36(32,33)29-25-26-13-12-19(3)27-25/h4-13,17-18H,14-16H2,1-3H3,(H,28,31)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHIYRLFLHJSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.